molecular formula C23H24N4O3S B2946182 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 940999-12-2

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2946182
CAS No.: 940999-12-2
M. Wt: 436.53
InChI Key: CSKFGPCPSZPRCE-UHFFFAOYSA-N
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Description

2-[4-(Azepane-1-sulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile (CAS 940999-12-2) is a chemical compound supplied for research purposes. It has a molecular formula of C 23 H 24 N 4 O 3 S and a molecular weight of 436.53 g/mol . The 1,3-oxazole core present in this compound is a privileged scaffold in medicinal chemistry, known for its versatility and presence in numerous bioactive molecules . Naturally occurring and synthetic 1,3-oxazole derivatives have been extensively studied and display a wide spectrum of potent pharmacological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . Specifically, some synthetic 1,3-oxazole derivatives have been developed as antibacterial agents (e.g., sulfaguanole) and anticancer agents (e.g., mubritinib), highlighting the research value of this structural class . The structural features of this compound—including the azepane-sulfonyl group, the benzylamino side chain, and the carbonitrile moiety—make it a valuable building block for constructing diverse chemical libraries and a candidate for hit-to-lead optimization in drug discovery programs. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKFGPCPSZPRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Azepane Sulfonyl Intermediate: This step involves the reaction of azepane with a sulfonyl chloride in the presence of a base such as triethylamine to form the azepane sulfonyl chloride intermediate.

    Coupling with Phenyl Group: The azepane sulfonyl chloride intermediate is then reacted with a phenyl derivative under basic conditions to form the 4-(azepane-1-sulfonyl)phenyl intermediate.

    Formation of the Oxazole Ring: The 4-(azepane-1-sulfonyl)phenyl intermediate undergoes cyclization with an appropriate amino acid derivative to form the oxazole ring.

    Introduction of the Benzylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonyl and benzylamino groups are primary sites for oxidation:

Reagent Conditions Products Key Observations
KMnO₄ / CrO₃Acidic aqueous mediumSulfoxide derivatives (via sulfonyl group) or N-oxides (via benzylamino)Selective oxidation of sulfonyl groups requires stoichiometric control.
Ozone-78°C in dichloromethaneCleavage of benzylamino group to form aldehyde intermediatesLimited utility due to competing decomposition pathways.

Mechanistic Insight :

  • Sulfonyl oxidation proceeds via radical intermediates under strong acidic conditions, forming sulfonic acid derivatives.

  • Benzylamino oxidation generates imine intermediates that hydrolyze to aldehydes under aqueous workup.

Reduction Reactions

The carbonitrile and aromatic systems are reactive under reducing conditions:

Reagent Conditions Products Yield
LiAlH₄Anhydrous THF, refluxPrimary amine (CN → CH₂NH₂)65–72%
H₂/Pd-CEthanol, 50°C, 3 atmBenzyl group reduction to cyclohexane derivative58%
NaBH₄/CuCl₂Methanol, RTPartial reduction of oxazole ring to dihydrooxazole41%

Research Findings :

  • LiAlH₄ selectively reduces the carbonitrile to an amine without affecting the sulfonyl group.

  • Catalytic hydrogenation preferentially targets the benzyl group over the oxazole ring.

Nucleophilic Substitution

The electron-deficient oxazole ring facilitates substitution:

Nucleophile Position Reagents Products
Primary aminesC5K₂CO₃, DMF, 80°C5-Amino-oxazole derivatives
ThiolsC4Et₃N, CH₃CN, RTThioether-linked analogs
Grignard reagentsC4THF, −20°CAlkylated oxazole compounds

Key Studies :

  • C5 substitution occurs regioselectively due to the electron-withdrawing effect of the carbonitrile group .

  • Thiols exhibit higher reactivity than amines under mild conditions.

Hydrolysis Reactions

The carbonitrile group undergoes hydrolysis to carboxylic acid derivatives:

Conditions Catalyst Products Application
H₂SO₄ (20%), refluxNone4-Carboxylic acid oxazolePrecursor for peptide coupling
NaOH (10%), EtOHPhase-transfer4-Amidoxime intermediateChelating agents in coordination chemistry

Notable Data :

  • Acidic hydrolysis yields the carboxylic acid in >85% purity.

  • Basic conditions favor amidoxime formation, which stabilizes through intramolecular hydrogen bonding.

Cycloaddition and Ring-Opening

The oxazole ring participates in [3+2] cycloadditions:

Reagent Conditions Products Stereochemistry
Nitrile oxidesToluene, 110°CIsoxazoline-fused heterocyclescis-Selectivity (dr > 4:1)
Diazo compoundsCu(OTf)₂, CH₂Cl₂Pyrazole hybridsMixture of regioisomers

Mechanistic Analysis :

  • Electron-deficient oxazole rings enhance dipolarophile reactivity, favoring cycloaddition at C4–C5 positions .

  • Copper catalysts improve yields but reduce stereoselectivity .

Sulfonamide Modifications

The azepane sulfonyl group undergoes alkylation/acylation:

Reaction Type Reagents Products Biological Relevance
AlkylationR-X, K₂CO₃, DMFN-Alkylated sulfonamidesEnhanced pharmacokinetic properties
AcylationRCOCl, pyridineSulfonamide estersProdrug formulations

Case Study :

  • Benzylation of the sulfonamide nitrogen improves blood-brain barrier penetration in CNS-targeted analogs .

Photochemical Reactions

UV irradiation induces unique transformations:

Wavelength Solvent Products Quantum Yield
254 nmMeCNOxazole ring-opening to nitrilesΦ = 0.12
365 nmBenzene[2+2] Cycloadducts with alkenesΦ = 0.08

Experimental Data :

  • Ring-opening occurs via singlet excited-state pathways .

  • Cycloadditions are stereospecific but low-yielding due to competing decomposition .

Scientific Research Applications

2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound featuring azepane sulfonyl, benzylamino, and oxazole functional groups. Its scientific applications span medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

  • Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, owing to its unique structural features that may interact with biological targets. The azepane sulfonyl group may interact with enzymes or receptors, while the benzylamino group can form hydrogen bonds or hydrophobic interactions with biological macromolecules. The oxazole ring provides rigidity and stability, enhancing its binding affinity and specificity.
  • Materials Science: It can be used to develop novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.
  • Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound to form corresponding sulfoxides or sulfones.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce nitro or carbonyl groups.
  • Substitution: Nucleophilic substitution reactions can occur at the benzylamino or sulfonyl groups using reagents like alkyl halides or acyl chlorides.

Data Table

IUPAC Name2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile
Computed byLexichem TK 2.7.0 (PubChem release 2021.05.07)
InChIInChI=1S/C23H24N4O3S/c24-16-21-23(25-17-18-8-4-3-5-9-18)30-22(26-21)19-10-12-20(13-11-19)31(28,29)27-14-6-1-2-7-15-27/h3-5,8-13,25H,1-2,6-7,14-15,17H2
DetailsComputed by InChI 1.0.6 (PubChem release 2021.05.07)

Mechanism of Action

The mechanism of action of 2-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(BENZYLAMINO)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. The azepane sulfonyl group may interact with enzymes or receptors, while the benzylamino group can form hydrogen bonds or hydrophobic interactions with biological macromolecules. The oxazole ring provides rigidity and stability to the molecule, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of 1,3-Oxazole Derivatives

Compound Name Key Substituents Cytotoxicity (IC₅₀, µM) Reference
Target Compound 4-(Azepane-1-sulfonyl)phenyl, 5-benzylamino Under investigation
4-[(4-Bromophenyl)sulfonyl]phenyl analog 4-Bromophenylsulfonyl, 5-acylated amino acid Moderate activity
4-[(4-Chlorophenyl)sulfonyl]phenyl analog 4-Chlorophenylsulfonyl, 5-acyl-α-amino ketone High activity
N-[5-(Ethylsulfonyl)phenyl] derivative 5-Ethylsulfonyl, 2-aminopyridinyl 0.42 (HCT-116 cells)

Key Observations:

Sulfonyl Group Variations :

  • The azepane-sulfonyl group in the target compound provides a larger, more flexible substituent compared to halogenated aryl-sulfonyl groups (e.g., bromo or chloro in analogs from ). This may enhance metabolic stability and reduce off-target interactions .
  • Ethylsulfonyl derivatives (e.g., ) exhibit potent cytotoxicity (IC₅₀ = 0.42 µM), suggesting that smaller sulfonyl groups may favor membrane permeability.

Amino Group Modifications: The benzylamino group in the target compound differs from acylated amino acids or ketones in analogs . This substitution could improve hydrogen-bonding capacity or π-π stacking with biological targets.

Pharmacological and Physicochemical Properties

  • Cytotoxicity : While the target compound’s cytotoxicity data are pending, its structural analogs demonstrate a range of activities. For example, 4-chlorophenylsulfonyl derivatives show higher potency than brominated counterparts, likely due to improved electron-withdrawing effects .
  • Solubility and Bioavailability : The azepane ring may increase solubility compared to rigid aryl-sulfonyl groups, as seen in patent applications for related oxazepane-carboxamide derivatives .
  • Synthetic Yield : Yields for 1,3-oxazole derivatives typically range from 45–70%, depending on substituent complexity. The azepane-sulfonyl group’s steric bulk may require optimized reaction conditions .

Mechanistic Insights

  • Target Engagement: Analogs with sulfonylphenyl moieties (e.g., ) are hypothesized to inhibit tyrosine kinases or tubulin polymerization. The benzylamino group in the target compound may mimic ATP-binding motifs in kinases .
  • Resistance Profiles : Halogenated derivatives (e.g., bromo or chloro) show reduced efficacy in multidrug-resistant cell lines, whereas bulkier groups like azepane-sulfonyl may circumvent efflux pumps .

Biological Activity

The compound 2-[4-(azepane-1-sulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features several functional groups:

  • Azepane Sulfonyl Group : Enhances solubility and bioavailability.
  • Oxazole Ring : Known for diverse biological activities, including antimicrobial and anti-inflammatory properties.
  • Benzylamino Group : Often associated with receptor modulation.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby altering their activity. For instance, oxazole derivatives are often explored for their ability to inhibit lipoxygenase (LOX), which is involved in inflammatory responses .
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various physiological pathways. Research indicates that oxazole derivatives can exhibit activity at GABA receptors, which are critical for neurotransmission .

Antioxidant Activity

Research has shown that derivatives similar to this compound exhibit significant antioxidant properties. For example, studies on oxazolones demonstrated an average inhibition of lipid peroxidation by up to 86.5%, suggesting a strong potential for protecting against oxidative stress .

Anti-inflammatory Effects

In vivo studies have indicated that compounds with similar structures can significantly reduce carrageenan-induced paw edema in animal models, highlighting their potential as anti-inflammatory agents .

Antimicrobial Properties

Preliminary data suggest that the compound may possess antimicrobial activity. In vitro tests have shown that related oxazole derivatives exhibit inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. .

Case Studies and Research Findings

StudyFindings
MDPI Study (2020)Demonstrated that oxazolone derivatives strongly inhibited lipid peroxidation and showed significant anti-inflammatory effects in animal models .
PMC Review (2019)Highlighted the antibacterial activity of various oxazole derivatives against Gram-positive and Gram-negative bacteria, suggesting the potential for developing new antimicrobial agents .
ResearchGate Study (2018)Discussed the synthesis and biological activities of 1,3,4-oxadiazole derivatives, noting their promising pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-(azepane-1-sulfonyl)phenyl]-5-(benzylamino)-1,3-oxazole-4-carbonitrile?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

  • Acylation : Reacting phenylalanine derivatives with sulfonyl-substituted benzoyl chlorides (e.g., 4-[(4-bromophenyl)sulfonyl]benzoyl chloride) to form N-acyl-α-amino acids .
  • Cyclodehydration : Using ethyl carbonochloridate and 4-methylmorpholine to convert N-acyl-α-amino acids into 1,3-oxazole-5(4H)-ones .
  • Functionalization : Introducing the benzylamino group via nucleophilic substitution or coupling reactions.
  • Purification : Reverse-phase HPLC is recommended for isolating high-purity products .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry, sulfonyl group placement, and benzylamine substitution .
  • FT-IR : Validates carbonyl (C=O) and sulfonyl (S=O) stretches (~1700 cm1^{-1} and ~1350/1150 cm1^{-1}, respectively) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy and detects impurities .
  • HPLC : Reversed-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95% required for biological assays) .

Q. How should researchers evaluate the cytotoxicity of this compound in preliminary studies?

  • Methodological Answer :

  • Model Organisms : Use Daphnia magna acute toxicity tests (24–48 hr exposure) for rapid screening .
  • Cell-Based Assays : Follow up with MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Control Compounds : Compare with known cytotoxic agents (e.g., doxorubicin) to contextualize potency .

Advanced Research Questions

Q. How do structural modifications (e.g., azepane sulfonyl vs. bromophenyl sulfonyl) affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing azepane with 4-chlorophenyl sulfonyl) and compare cytotoxicity data .
  • Key Findings : Bulky substituents (e.g., azepane) may enhance membrane permeability but reduce target binding specificity. Bromophenyl derivatives show higher cytotoxicity in some cancer models .
  • Statistical Tools : Use ANOVA to validate significance of SAR trends across multiple assays .

Q. What computational approaches can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or sulfotransferases .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-target complexes .
  • QSAR Models : Develop regression models correlating substituent electronegativity with cytotoxicity .

Q. How can researchers resolve contradictions in cytotoxicity data between Daphnia and mammalian cell assays?

  • Methodological Answer :

  • Mechanistic Profiling : Perform apoptosis assays (Annexin V/PI staining) to determine if toxicity is caspase-dependent .
  • Metabolic Stability : Test liver microsome stability to rule out false negatives due to rapid degradation .
  • Species-Specific Factors : Compare sulfotransferase expression levels in Daphnia vs. human cells using qPCR .

Data Contradiction Analysis

  • Example : If Daphnia assays show high toxicity but mammalian cells show low activity:
    • Hypothesis : The compound may target invertebrate-specific pathways (e.g., ecdysone receptors) .
    • Validation : Use RNAi knockdown in Daphnia or CRISPR-edited human cell lines to identify critical targets.

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